molecular formula C9H19N3OS B12996129 2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide

2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide

Cat. No.: B12996129
M. Wt: 217.33 g/mol
InChI Key: RYRDZOBTAMASFK-UHFFFAOYSA-N
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Description

2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide is a complex organic compound that features a thiopyran ring, an amino group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide typically involves multi-step organic reactions. One common method involves the reaction of tetrahydro-2H-thiopyran with an appropriate amine to form the intermediate, which is then further reacted with a propanamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid
  • 4-Aminotetrahydropyran
  • methyl 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetate

Uniqueness

Compared to similar compounds, 2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C9H19N3OS

Molecular Weight

217.33 g/mol

IUPAC Name

2-amino-3-(thian-2-ylmethylamino)propanamide

InChI

InChI=1S/C9H19N3OS/c10-8(9(11)13)6-12-5-7-3-1-2-4-14-7/h7-8,12H,1-6,10H2,(H2,11,13)

InChI Key

RYRDZOBTAMASFK-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)CNCC(C(=O)N)N

Origin of Product

United States

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